molecular formula C13H20N2O B1627043 N-(4-Methoxybenzyl)piperidin-4-amine CAS No. 1183259-99-5

N-(4-Methoxybenzyl)piperidin-4-amine

Cat. No.: B1627043
CAS No.: 1183259-99-5
M. Wt: 220.31 g/mol
InChI Key: OHPWZUVJXHLOOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxybenzyl)piperidin-4-amine is a piperidine derivative featuring a 4-methoxybenzyl substituent on the nitrogen atom of the piperidine ring. This compound is part of a broader class of 4-aminopiperidines, which are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as ion channels and G-protein-coupled receptors (GPCRs) . The 4-methoxybenzyl group contributes to the compound's lipophilicity and electronic properties, influencing its pharmacokinetic and pharmacodynamic profiles. While direct synthesis details are sparse in the provided evidence, related analogs (e.g., hydrochloride salts) are documented, suggesting common synthetic routes involving reductive amination or coupling reactions .

Properties

CAS No.

1183259-99-5

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]piperidin-4-amine

InChI

InChI=1S/C13H20N2O/c1-16-13-4-2-11(3-5-13)10-15-12-6-8-14-9-7-12/h2-5,12,14-15H,6-10H2,1H3

InChI Key

OHPWZUVJXHLOOP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC2CCNCC2

Canonical SMILES

COC1=CC=C(C=C1)CNC2CCNCC2

Origin of Product

United States

Scientific Research Applications

Synthesis and Chemical Reactions

N-(4-Methoxybenzyl)piperidin-4-amine serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including:

  • Oxidation : Can be oxidized to form corresponding ketones or aldehydes using agents like potassium permanganate.
  • Reduction : Reduction reactions can yield secondary amines or alcohols using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions : The compound can undergo nucleophilic substitutions, allowing for the introduction of different functional groups.

This versatility makes it valuable in the development of new materials and pharmaceuticals.

Neuropharmacological Studies

Research indicates that this compound may interact with neurotransmitter systems, particularly:

  • Dopamine Receptors : Potential implications for treating neurological disorders.
  • Serotonin Receptors : Possible effects on mood regulation and anxiety disorders.

A study highlighted its binding affinity toward dopamine receptors, suggesting its potential as a lead compound for developing dopaminergic agents .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values suggesting significant antibacterial properties .

Medicinal Chemistry

The compound's structural characteristics position it as a candidate for drug development. Its derivatives have been evaluated for:

  • Antiviral Activity : Similar piperidine derivatives have demonstrated efficacy against viruses like influenza A and coronaviruses .
  • Antifungal Activity : Some studies have reported promising results against fungal strains such as Candida spp. and Aspergillus spp., indicating potential applications in antifungal therapies .

Antiviral Studies

Research has shown that piperidine derivatives can inhibit viral replication by targeting specific viral proteins. A notable study indicated that compounds similar to this compound exhibited antiviral properties against several strains of viruses, warranting further investigation into their mechanisms of action .

Antifungal Efficacy

In a recent study, piperidine compounds were evaluated for their antifungal activity against clinically relevant strains. Two compounds demonstrated significant growth inhibition against Candida spp., suggesting that this compound may possess similar antifungal properties .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Substituent Variations
Compound Name Core Structure Substituents Key Properties/Applications Reference
N-(4-Methoxybenzyl)piperidin-4-amine Piperidine-4-amine 4-Methoxybenzyl Kv1.5 potassium channel modulation
DDO-02005 Piperidine-4-amine Benzo[d]oxazol-2-ylmethyl, 4-methoxybenzyl Kv1.5 modulator (IC₅₀ = 0.8 µM)
N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine Piperidine-4-amine 4-Chlorobenzyl, methyl Intermediate for drug synthesis
Compound 31 () Piperidine-4-amine 4-Chloro-3-methoxyphenyl, benzyl Synthesis yield: 63%
1-Benzyl-N-methylpiperidin-4-amine Piperidine-4-amine Benzyl, methyl Research chemical
Key Observations:
  • Electronic Effects : The 4-methoxy group (electron-donating) in the target compound enhances receptor binding in Kv1.5 modulation compared to electron-withdrawing groups like chloro (e.g., N-(4-Chlorobenzyl) analogs) .
Key Findings:
  • Kv1.5 Modulation : The 4-methoxybenzyl group in DDO-02005 enhances inhibitory activity compared to the parent compound, highlighting the role of aromatic substituents in ion channel targeting .
  • GPCR Targeting : Analogs with 4-methoxybenzyl groups (e.g., FPR2 agonists in ) demonstrate receptor subtype specificity, suggesting tailored substituent design for selective GPCR modulation .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Name Molecular Weight XLogP3 Hydrogen Bond Donors Solubility Reference
This compound ~262.35* 1.3† 1 Moderate (MeOH)
DDO-02005 322.19 (free base) 4.3 1 Low (aqueous)
N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine 275.22 2.8‡ 0 High (DCM)

*Calculated for 1-acetyl derivative in .
†From acetylated analog in .
‡Estimated based on chloro substituent.

Key Notes:
  • Lipophilicity : The 4-methoxy group increases XLogP3 moderately (1.3), while bulkier substituents (e.g., benzo[d]oxazol-2-ylmethyl) drastically elevate lipophilicity (XLogP3 = 4.3), impacting blood-brain barrier permeability .
  • Solubility: Chloro-substituted analogs exhibit better solubility in organic solvents (e.g., dichloromethane), whereas methoxy derivatives require polar solvents like methanol .

Preparation Methods

Reductive Amination of Piperidin-4-amine with 4-Methoxybenzaldehyde

Reductive amination represents a direct route to N-(4-Methoxybenzyl)piperidin-4-amine by condensing piperidin-4-amine with 4-methoxybenzaldehyde in the presence of a reducing agent. This method leverages the nucleophilic nature of the primary amine to form an imine intermediate, which is subsequently reduced to the secondary amine.

Reaction Conditions and Optimization

The reaction typically employs sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN) in a polar aprotic solvent such as dichloromethane or tetrahydrofuran (THF). Stoichiometric excess of 4-methoxybenzaldehyde (1.2–1.5 equivalents) ensures complete conversion of the amine. Acidic conditions (e.g., acetic acid) catalyze imine formation, while the reducing agent operates at ambient temperature to minimize side reactions.

Example Protocol:
  • Imine Formation : Piperidin-4-amine (1.0 equiv) and 4-methoxybenzaldehyde (1.2 equiv) are stirred in THF with 0.1 equiv acetic acid for 12 hours at 25°C.
  • Reduction : Sodium triacetoxyborohydride (1.5 equiv) is added portionwise, and the mixture is stirred for 24 hours.
  • Workup : The reaction is quenched with aqueous sodium bicarbonate, extracted with ethyl acetate, and purified via column chromatography (silica gel, 9:1 hexane/ethyl acetate).

Yield : 68–75%.

Alkylation of Piperidin-4-amine with 4-Methoxybenzyl Halides

Alkylation of piperidin-4-amine using 4-methoxybenzyl bromide or chloride is a classical approach to introduce the 4-methoxybenzyl group. This method requires careful management of reaction conditions to avoid quaternization of the amine.

Key Procedural Insights

  • Solvent Selection : Polar solvents like dimethylformamide (DMF) or acetonitrile enhance nucleophilicity.
  • Base Utilization : Potassium carbonate (K2CO3) or triethylamine (Et3N) neutralizes HBr/HCl byproducts, driving the reaction forward.
  • Temperature : Reactions proceed at 60–80°C to accelerate kinetics while avoiding decomposition.
Industrial-Scale Adaptation (from CN116924967A):
  • Alkylation : Piperidin-4-amine (1.0 equiv) and 4-methoxybenzyl bromide (1.1 equiv) are refluxed in acetonitrile with K2CO3 (2.0 equiv) for 48 hours.
  • Purification : The crude product is filtered, concentrated, and recrystallized from ethanol/water (4:1) to yield white crystals.

Yield : 62–70%.

Challenges in Scalability

  • Byproduct Formation : Di-alkylated products may constitute up to 15% of the crude mixture, necessitating rigorous chromatography.
  • Solvent Recovery : Industrial processes often integrate distillation units to reclaim acetonitrile, reducing costs.

Grignard Reaction-Based Synthesis via Cyanohydrin Intermediates

Adapting the methodology from US20040171837A1, this route involves constructing the piperidine ring through a cyanohydrin intermediate, followed by Grignard addition and deprotection.

Stepwise Breakdown

  • Cyanohydrin Formation : 4-Piperidone is treated with potassium cyanide (KCN) in acetic acid to form 4-cyano-4-hydroxypiperidine.
  • Amine Protection : The cyanohydrin reacts with dibenzylamine to yield a protected intermediate.
  • Grignard Addition : Phenylmagnesium bromide (or 4-methoxybenzyl magnesium bromide) is added to introduce the aryl group.
  • Deprotection : Catalytic hydrogenation (Pd/C, H2) removes benzyl groups, yielding this compound.
Critical Parameters:
  • Grignard Reagent : Substituting phenylmagnesium bromide with 4-methoxybenzyl magnesium bromide enables direct incorporation of the target substituent.
  • Hydrogenation Conditions : 5% Pd/C at 45°C under 1 atm H2 ensures complete deprotection without ring saturation.

Yield : 58–65% (over four steps).

Catalytic Hydrogenation of Nitro Precursors

This method involves synthesizing a nitro intermediate followed by reduction to the amine. While less common, it offers an alternative pathway for substrates sensitive to alkylation conditions.

Protocol Overview:

  • Nitro Compound Synthesis : 4-Nitro-N-(4-methoxybenzyl)piperidine is prepared via nucleophilic aromatic substitution using 4-methoxybenzyl chloride and 4-nitropiperidine.
  • Reduction : Catalytic hydrogenation (Raney Ni, H2 at 50 psi) reduces the nitro group to the primary amine.

Yield : 70–78% (two steps).

Comparative Analysis of Synthetic Routes

The table below evaluates the four primary methods based on yield, scalability, and operational complexity:

Method Yield (%) Scalability Complexity Key Reference
Reductive Amination 68–75 High Low
Alkylation 62–70 Moderate Moderate
Grignard-Based Synthesis 58–65 Low High
Nitro Reduction 70–78 Moderate Moderate

Industrial Purification and Quality Control

Post-synthetic purification is critical for pharmaceutical-grade this compound. Industrial processes favor crystallization over chromatography for cost efficiency.

Recrystallization Optimization:

  • Solvent System : Ethanol/water (4:1) achieves >98% purity after two crystallizations.
  • Particle Size Control : Seeding with micronized API ensures uniform crystal growth, enhancing batch consistency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.